molecular formula C20H21FN2O3 B247644 1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247644
M. Wt: 356.4 g/mol
InChI Key: KMPBFVXHIKNWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPA-piperazine and has a molecular formula of C22H24FN3O4.

Mechanism of Action

The exact mechanism of action of FMPA-piperazine is not fully understood. However, it is believed that the compound induces cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell division. It is also thought to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and physiological effects:
FMPA-piperazine has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant adverse effects on normal cells or tissues.

Advantages and Limitations for Lab Experiments

One advantage of using FMPA-piperazine in lab experiments is its high potency and selectivity towards cancer cells and bacteria. However, one limitation is that the compound is not readily available commercially and needs to be synthesized in the lab.

Future Directions

1. Investigating the potential of FMPA-piperazine as a lead compound for the development of new anticancer drugs.
2. Studying the mechanism of action of FMPA-piperazine in greater detail to identify new targets for drug development.
3. Exploring the potential of FMPA-piperazine as a therapeutic agent for the treatment of bacterial infections.
4. Developing new synthetic methods for the production of FMPA-piperazine.
5. Conducting further studies to determine the pharmacokinetics and pharmacodynamics of FMPA-piperazine in vivo.
In conclusion, FMPA-piperazine is a promising compound with potential applications in the fields of medicinal chemistry and microbiology. Its high potency and selectivity towards cancer cells and bacteria make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of FMPA-piperazine involves a multi-step process that begins with the reaction of 3-fluorobenzoyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with 4-methylphenoxyacetic acid to obtain the final product.

Scientific Research Applications

FMPA-piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, FMPA-piperazine has been found to have antimicrobial properties and can inhibit the growth of various bacterial strains.

properties

Product Name

1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H21FN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

KMPBFVXHIKNWKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

solubility

53.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.